

An In-depth Technical Guide to the Physicochemical Properties of Cinoxacin-d5

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Compound of Interest

Compound Name: Cinoxacin-d5

Cat. No.: B12379337

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of **Cinoxacin-d5**, a deuterated analog of the quinolone antibiotic Cinoxacin. The inclusion of deuterium isotopes in drug molecules is a common strategy in pharmaceutical research to investigate metabolic pathways, enhance pharmacokinetic profiles, or serve as internal standards in analytical studies. Understanding the fundamental physicochemical characteristics of **Cinoxacin-d5** is therefore crucial for its application in research and development.

Core Physicochemical Data

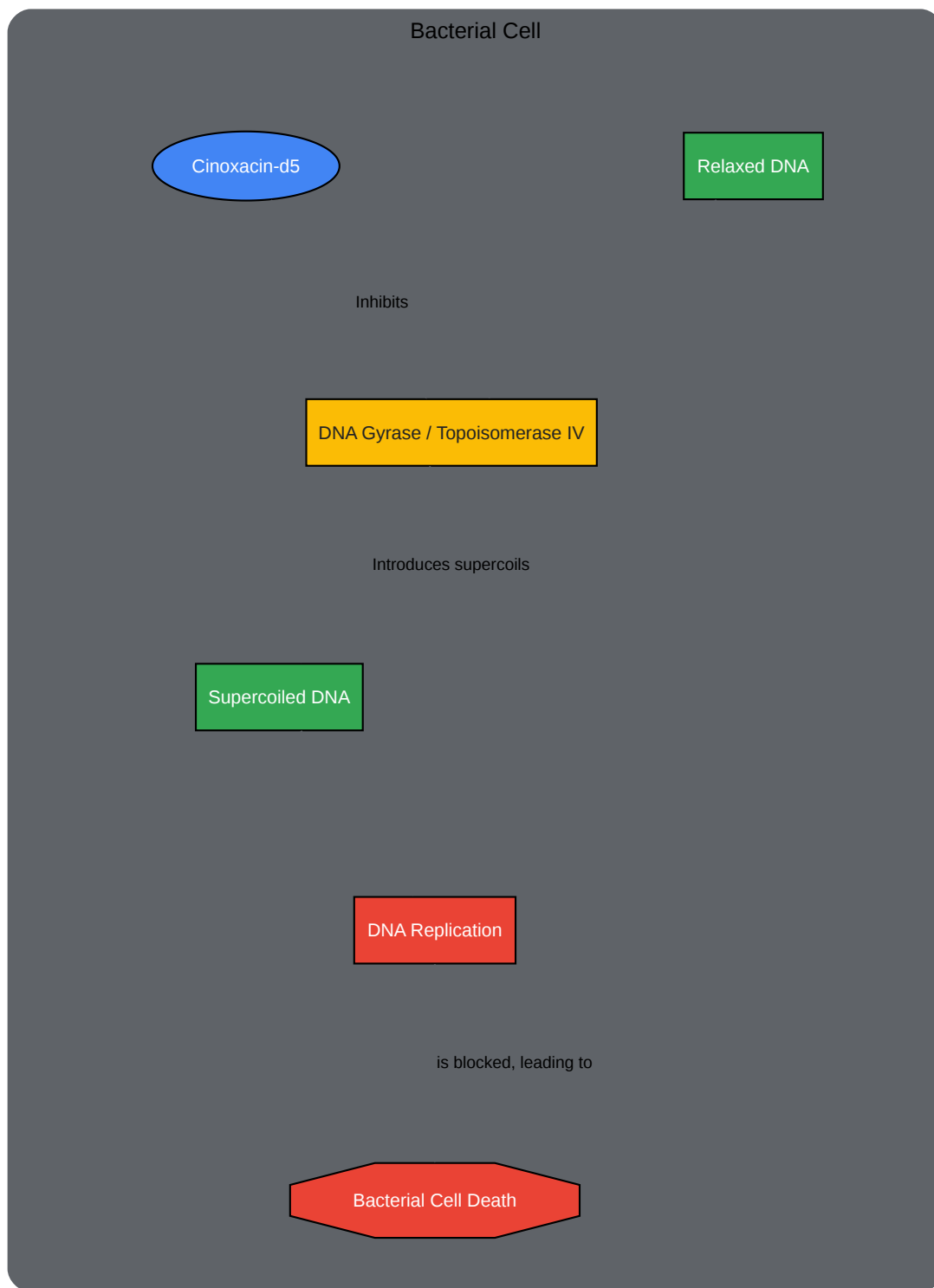
The following tables summarize the key physicochemical properties of **Cinoxacin-d5**. Data for the non-deuterated parent compound, Cinoxacin, is included for comparative purposes, as the properties are expected to be very similar.

| Identifier | Cinoxacin-d5 | Cinoxacin |
|-------------------|---|---|
| Molecular Formula | C ₁₂ D ₅ H ₅ N ₂ O ₅ | C ₁₂ H ₁₀ N ₂ O ₅ |
| Molecular Weight | 267.25 g/mol | 262.22 g/mol |
| CAS Number | 2732985-25-8[1] | 28657-80-9 |

| Property | Value (for Cinoxacin) | Anticipated Value (for Cinoxacin-d5) |
|--------------------|---------------------------|--|
| Melting Point | 261-262 °C[2] | Expected to be very similar to Cinoxacin |
| pKa | 4.7 (acidic)[2] | Expected to be very similar to Cinoxacin |
| Solubility (Water) | 36.7 µg/mL (at pH 7.4)[2] | Expected to be very similar to Cinoxacin |
| LogP | 1.5[2] | Expected to be very similar to Cinoxacin |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Cinoxacin, and by extension **Cinoxacin-d5**, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, Cinoxacin prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.



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Mechanism of action of **Cinoxacin-d5**.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Cinoxacin-d5** are outlined below. These are standard protocols adaptable for quinolone antibiotics.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **Cinoxacin-d5** can be determined using the shake-flask method, a reliable and widely used technique.

- **Preparation:** An excess amount of solid **Cinoxacin-d5** is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.
- **Equilibration:** The vials are sealed and agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Processing:** After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.
- **Quantification:** The concentration of **Cinoxacin-d5** in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Melting Point Determination (Capillary Method)

The melting point of **Cinoxacin-d5** can be determined using a digital melting point apparatus.

- **Sample Preparation:** A small amount of finely powdered, dry **Cinoxacin-d5** is packed into a capillary tube to a height of 2-3 mm.
- **Measurement:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[5]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of **Cinoxacin-d5** can be determined by potentiometric titration.

- Solution Preparation: A known concentration of **Cinoxacin-d5** is dissolved in a suitable solvent, often a co-solvent system like methanol-water for compounds with low aqueous solubility.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl), depending on the nature of the analyte.
- pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[6]

Experimental and Analytical Workflow

A typical workflow for the synthesis, purification, and analysis of **Cinoxacin-d5** is depicted below. This process ensures the identity, purity, and correct isotopic labeling of the final compound.

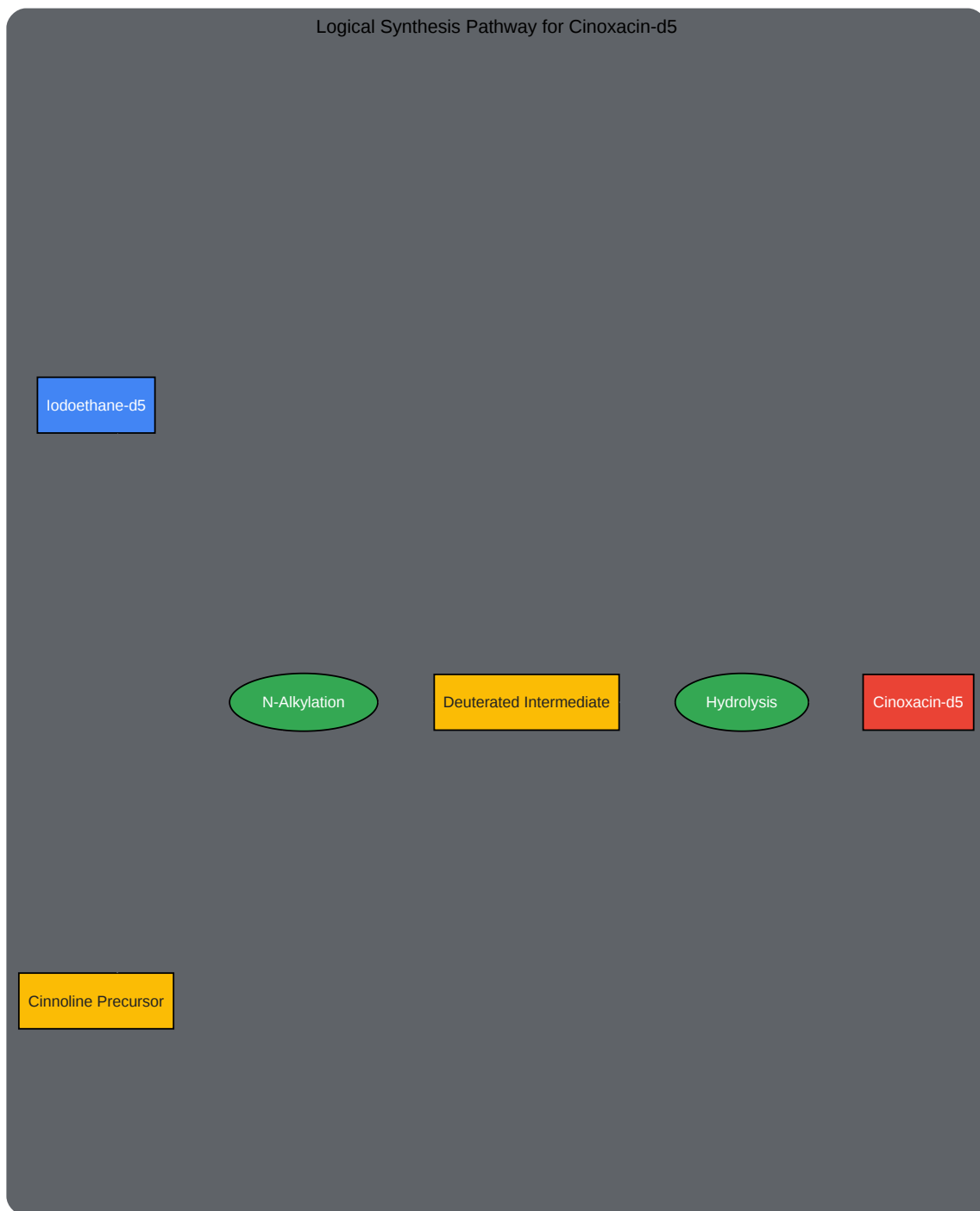


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A typical workflow for **Cinoxacin-d5** characterization.

Synthesis of Cinoxacin-d5

The synthesis of **Cinoxacin-d5** would follow a similar pathway to that of Cinoxacin, with the key difference being the use of a deuterated starting material. A plausible synthetic route would involve the use of deuterated ethyl iodide (iodoethane-d5) to introduce the ethyl-d5 group.



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A logical pathway for the synthesis of **Cinoxacin-d5**.

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